

## Isradipine-d3 CAS number and molecular weight

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## An In-depth Technical Guide to Isradipine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isradipine-d3**, a deuterated analog of the L-type calcium channel blocker Isradipine. This document details its chemical properties, mechanism of action, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

### **Core Chemical and Physical Data**

**Isradipine-d3** is a stable isotope-labeled form of Isradipine, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Isradipine in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

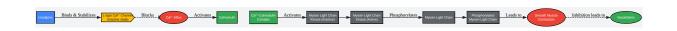
Property	Value
CAS Number	1189959-59-8[1]
Molecular Formula	C19H18D3N3O5
Molecular Weight	374.41 g/mol [1]

## Mechanism of Action: L-type Calcium Channel Blockade



Isradipine, and by extension **Isradipine-d3**, functions as a potent and selective blocker of L-type voltage-gated calcium channels ( $Ca_v1.2$  and  $Ca_v1.3$ ). These channels are crucial for regulating calcium influx into smooth muscle cells and neurons. By inhibiting these channels, Isradipine leads to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.

The signaling pathway for Isradipine's action is as follows:



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Isradipine's Mechanism of Action

# Experimental Protocols Synthesis of Isradipine-d3

While a specific, detailed protocol for the synthesis of **Isradipine-d3** is not readily available in the public domain, it can be reasonably inferred from the known synthesis of Isradipine. The key modification would be the use of a deuterated methylating agent in the final esterification step. A general two-step approach is outlined below:

#### Step 1: Knoevenagel Condensation

4-Formyl-2,1,3-benzoxadiazole is condensed with methyl acetoacetate in the presence of a catalyst, such as piperidine and acetic acid, to yield 2-(2,1,3-benzoxadiazol-4-ylmethylene)-3-oxobutanoic acid methyl ester.

#### Step 2: Hantzsch Dihydropyridine Synthesis

The product from Step 1 is then reacted with isopropyl acetoacetate and a deuterated ammonia source (or a subsequent deuterated methylation step for the ester) to form the dihydropyridine ring of **Isradipine-d3**. To introduce the d3-methyl group, a common method would involve the hydrolysis of the corresponding carboxylic acid followed by esterification with deuterated methanol (CD<sub>3</sub>OD) under acidic conditions.



Note: This is a generalized procedure and would require optimization for specific reaction conditions, purification, and characterization (e.g., via NMR and Mass Spectrometry) to ensure the final product's identity and purity.

## Use of Isradipine-d3 as an Internal Standard in LC-MS/MS Analysis

**Isradipine-d3** is frequently used as an internal standard for the quantification of Isradipine in biological matrices like plasma. The following is a general protocol for sample preparation for LC-MS/MS analysis.

#### Materials:

- · Plasma samples containing Isradipine
- Isradipine-d3 internal standard solution (concentration to be optimized based on expected analyte concentration)
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- Vortex mixer
- Centrifuge

#### Procedure:

- To a 100 μL aliquot of the plasma sample, add a known amount of the **Isradipine-d3** internal standard solution.
- Add 300 μL of cold protein precipitation solvent to the plasma sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

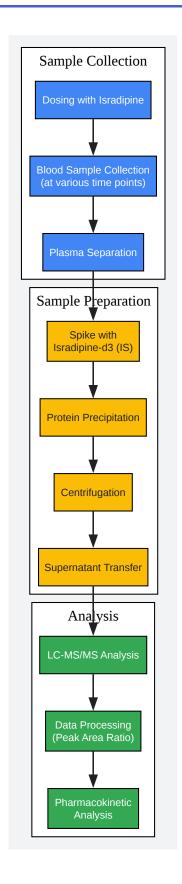


The analysis is then carried out using a suitable liquid chromatography method coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both Isradipine and **Isradipine-d3** would be optimized to ensure specificity and sensitivity. The ratio of the peak area of Isradipine to the peak area of **Isradipine-d3** is used to calculate the concentration of Isradipine in the original sample.

### **Experimental Workflows**

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Isradipine-d3**.





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Pharmacokinetic Study Workflow



This guide provides foundational technical information for researchers and professionals working with **Isradipine-d3**. For specific experimental applications, further optimization of the described protocols is recommended.

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### References

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